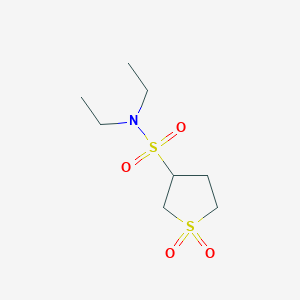![molecular formula C25H21NO6S B241840 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)
2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential medicinal properties. It is a synthetic compound that belongs to the class of furochromones.
Mecanismo De Acción
The mechanism of action of 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is not fully understood. However, some studies have suggested that this compound induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. It has also been reported to inhibit the activity of certain enzymes involved in inflammation and microbial growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide have been studied in vitro and in vivo. Some of the reported effects include:
1. Inhibition of cancer cell growth: This compound has been reported to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
2. Anti-inflammatory effects: 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has been reported to reduce inflammation in animal models of inflammatory diseases.
3. Antimicrobial effects: This compound has been reported to exhibit antimicrobial activity against various microorganisms, including bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide in lab experiments is its potential medicinal properties. This compound can be used as a lead compound for the development of new drugs for the treatment of cancer, inflammation, and microbial infections. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research on 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide. Some of the possible directions include:
1. Development of new derivatives: Researchers can synthesize new derivatives of this compound to improve its solubility, bioavailability, and efficacy.
2. Mechanistic studies: Further studies are needed to understand the exact mechanism of action of this compound in cancer cells, inflammation, and microbial infections.
3. In vivo studies: More in vivo studies are needed to evaluate the safety and efficacy of this compound in animal models.
4. Clinical trials: Clinical trials are needed to evaluate the safety and efficacy of this compound in humans and determine its potential as a new drug for the treatment of various diseases.
In conclusion, 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential medicinal properties. This paper has provided an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound. Further research is needed to fully understand the potential of this compound as a new drug for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide involves the reaction of 7-hydroxy-4-methylcoumarin with 1,3-diphenylpropane-1,3-dione in the presence of a base. The resulting product is then reacted with 2-chloro-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide to obtain the final compound. This synthesis method has been reported in several scientific articles, and it is considered reliable and efficient.
Aplicaciones Científicas De Investigación
2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has been the subject of several scientific studies due to its potential medicinal properties. Some of the research applications include:
1. Anticancer activity: Several studies have reported that 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide exhibits significant anticancer activity against various cancer cell lines.
2. Anti-inflammatory activity: Some studies have reported that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases.
3. Antimicrobial activity: 2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide has been reported to exhibit antimicrobial activity against various microorganisms.
Propiedades
Nombre del producto |
2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide |
|---|---|
Fórmula molecular |
C25H21NO6S |
Peso molecular |
463.5 g/mol |
Nombre IUPAC |
2-(5,9-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C25H21NO6S/c1-14-18-10-20-21(16-6-4-3-5-7-16)12-31-23(20)15(2)24(18)32-25(28)19(14)11-22(27)26-17-8-9-33(29,30)13-17/h3-10,12,17H,11,13H2,1-2H3,(H,26,27) |
Clave InChI |
ZURKVKIXJVAXNC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C(=COC3=C2C)C4=CC=CC=C4)CC(=O)NC5CS(=O)(=O)C=C5 |
SMILES canónico |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)CC(=O)NC5CS(=O)(=O)C=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![Ethyl 2-[(4-chlorophenyl)sulfonyl-(1,1-dioxothiolan-3-yl)amino]acetate](/img/structure/B241787.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonamide](/img/structure/B241789.png)
![methyl 2-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B241790.png)